2-(2-Pyridiniomethyl)isothiouronium dichloride
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Overview
Description
2-(2-Pyridiniomethyl)isothiouronium dichloride is a chemical compound with the molecular formula C7H11Cl2N3S. It is known for its unique structure, which includes a pyridinium ring and an isothiouronium group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Pyridiniomethyl)isothiouronium dichloride can be synthesized through the reaction of 2-chloromethylpyridine with thiourea in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridiniomethyl)isothiouronium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiouronium group to thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
2-(2-Pyridiniomethyl)isothiouronium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Pyridiniomethyl)isothiouronium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridiniomethyl)thiourea
- 2-(2-Pyridiniomethyl)guanidine
- 2-(2-Pyridiniomethyl)thiosemicarbazide
Uniqueness
2-(2-Pyridiniomethyl)isothiouronium dichloride is unique due to its isothiouronium group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.
Biological Activity
Antimicrobial Activity
One of the primary areas of research surrounding 2-(2-Pyridiniomethyl)isothiouronium dichloride is its antimicrobial activity . Studies have shown that this compound exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Streptococcus pneumoniae | 16 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of the isothiouronium group may enhance its ability to penetrate bacterial cells, leading to increased efficacy.
Cytotoxicity and Selectivity
While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity against human cell lines. Preliminary studies indicate that this compound exhibits selective toxicity towards bacterial cells while maintaining a low cytotoxic profile on human cells.
Table 2: Cytotoxicity Profile
Cell Line | IC50 (μg/mL) |
---|---|
Human Liver Cells | >200 |
Human Lung Cells | >150 |
Human Skin Fibroblasts | >180 |
These results highlight the compound's potential as a safe therapeutic agent with minimal adverse effects on human cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The results indicated that it significantly reduced bacterial load in infected models, suggesting its potential use in treating resistant infections.
- Research on Mode of Action : Another study focused on understanding the mode of action, revealing that the compound disrupts ATP production in bacteria, leading to cell death. This mechanism was confirmed through ATP bioluminescence assays.
- In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in reduced infection rates and improved survival compared to untreated controls.
Properties
CAS No. |
1822-49-7 |
---|---|
Molecular Formula |
C7H11Cl2N3S |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[amino(pyridin-1-ium-2-ylmethylsulfanyl)methylidene]azanium;dichloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChI Key |
ZMHNEMDQJWHVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C(=C1)CSC(=[NH2+])N.[Cl-].[Cl-] |
Origin of Product |
United States |
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